molecular formula C15H17NO5 B5846772 5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide

5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide

Cat. No.: B5846772
M. Wt: 291.30 g/mol
InChI Key: RUIXZUIDWUVLMD-UHFFFAOYSA-N
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Description

5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide: is an organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring substituted with a methyl group and an amide group attached to a 3,4,5-trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Amide Group: The amide group is introduced through the reaction of the furan derivative with an amine, followed by acylation using acyl chlorides or anhydrides.

    Attachment of the 3,4,5-trimethoxyphenyl Moiety: This step involves the coupling of the furan derivative with 3,4,5-trimethoxyphenyl derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in 5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: Reduction of the amide group can yield corresponding amines.

    Substitution: The methyl and methoxy groups can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide can serve as a building block for the synthesis of more complex organic molecules.

Biology:

    Biological Probes: This compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Biological Pathways: Affecting processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
  • 5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Comparison:

  • Structural Differences: While these compounds share the 3,4,5-trimethoxyphenyl moiety, they differ in their core structures, leading to variations in their chemical and biological properties.
  • Unique Features: 5-methyl-N-(3,4,5-trimethoxyphenyl)-2-furamide is unique due to its furan ring, which imparts distinct reactivity and potential applications compared to the other compounds.

Properties

IUPAC Name

5-methyl-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9-5-6-11(21-9)15(17)16-10-7-12(18-2)14(20-4)13(8-10)19-3/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIXZUIDWUVLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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